molecular formula C32H37NO2 B11446070 3,3,6,6-tetramethyl-10-(4-methylbenzyl)-9-(4-methylphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

3,3,6,6-tetramethyl-10-(4-methylbenzyl)-9-(4-methylphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11446070
M. Wt: 467.6 g/mol
InChI Key: PQBNBVQDAREKHT-UHFFFAOYSA-N
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Description

3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple methyl and phenyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with aromatic aldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the process may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE include:

Uniqueness

The uniqueness of 3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific structural arrangement, which imparts distinct chemical and physical properties. These properties make it particularly valuable for certain applications in research and industry .

Properties

Molecular Formula

C32H37NO2

Molecular Weight

467.6 g/mol

IUPAC Name

3,3,6,6-tetramethyl-9-(4-methylphenyl)-10-[(4-methylphenyl)methyl]-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C32H37NO2/c1-20-7-11-22(12-8-20)19-33-24-15-31(3,4)17-26(34)29(24)28(23-13-9-21(2)10-14-23)30-25(33)16-32(5,6)18-27(30)35/h7-14,28H,15-19H2,1-6H3

InChI Key

PQBNBVQDAREKHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC=C(C=C5)C)C(=O)CC(C3)(C)C

Origin of Product

United States

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